Lysinyl
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Overview
Description
Lysinyl is a compound that plays a significant role in various biological processes. It is an α-amino acid that is a precursor to many proteins. It contains an α-amino group, an α-carboxylic acid group, and a side chain lysyl, classifying it as a basic, charged, aliphatic amino acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lysinyl can be synthesized through various methods. One common method involves the hydrolysis of casein, a protein found in milk . The structure of this compound was elucidated in 1902 by Emil Fischer and Fritz Weigert, who synthesized it and compared it with the natural product .
Industrial Production Methods
Industrially, this compound is produced by microbial fermentation, primarily from sugar. Genetic engineering research is actively pursuing bacterial strains to improve the efficiency of production and allow this compound to be made from other substrates .
Chemical Reactions Analysis
Types of Reactions
Lysinyl undergoes various types of chemical reactions, including oxidation, reduction, and substitution. It is often involved in hydrogen bonding and acts as a general base in catalysis .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and product.
Major Products Formed
The major products formed from reactions involving this compound include various proteins and peptides, as well as other biologically active compounds .
Scientific Research Applications
Lysinyl has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various compounds and as a catalyst in certain reactions.
Medicine: It is essential for human health, as it must be obtained from the diet.
Mechanism of Action
Lysinyl exerts its effects through various molecular targets and pathways. It is involved in proteinogenesis, the crosslinking of collagen polypeptides, and the uptake of essential mineral nutrients . The ε-amino group often participates in hydrogen bonding and acts as a general base in catalysis .
Comparison with Similar Compounds
Lysinyl is similar to other amino acids such as arginine and histidine, which also have nitrogen atoms in their side chains . this compound is unique in its specific roles in protein synthesis and collagen crosslinking . Other similar compounds include:
Arginine: Another basic amino acid involved in protein synthesis.
Histidine: An amino acid that plays a role in enzyme catalysis and metal ion binding.
This compound’s unique properties and roles in various biological processes make it a compound of significant interest in scientific research and industrial applications.
Properties
CAS No. |
21653-99-6 |
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Molecular Formula |
C6H14N2O |
Molecular Weight |
130.19 g/mol |
IUPAC Name |
(2S)-2,6-diaminohexanal |
InChI |
InChI=1S/C6H14N2O/c7-4-2-1-3-6(8)5-9/h5-6H,1-4,7-8H2/t6-/m0/s1 |
InChI Key |
YUZOKOFJOOANSW-LURJTMIESA-N |
Isomeric SMILES |
C(CCN)C[C@@H](C=O)N |
Canonical SMILES |
C(CCN)CC(C=O)N |
Origin of Product |
United States |
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